Sachaliside
Overview
Description
Sachaliside is a chemical compound that was isolated from Rhodiola rosea L . It has been discovered to have inhibitory effects on tumor necrosis factor (TNF)-alpha production in the peritoneal macrophages of mice stimulated with lipopolysaccharide (LPS) .
Synthesis Analysis
Sachaliside 1 and Sachaliside 2 were identified as taxonomic markers for S. sachalinensis F. Schmidt . Some Salix species were characterized by the accumulation of 1,2-cyclohexanediol glycosides .Physical And Chemical Properties Analysis
Sachaliside has a chemical formula of C15H20O7 . Its exact mass is 312.1209 and its molecular weight is 312.31 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability can be found in various databases .Scientific Research Applications
Single-Atom Catalysts and Applications
- Single-Atom Catalysts: Research in this area has shown significant progress, especially concerning the applications of single-atom catalysts (SACs). These catalysts find applications in various reactions such as oxygen reduction, carbon dioxide reduction, and hydrogenation. The advancements highlight the interdisciplinary nature of SACs and their potential in fields like organic chemistry and battery technology (Gawande, Ariga, & Yamauchi, 2021).
Technological and Educational Applications
- Technology in Education: The use of Smart Apps Creator 3 for developing STREAM-based teaching materials demonstrates an innovative approach in enhancing students' scientific literacy. This method, which integrates various disciplines, including science, technology, and arts, significantly improves student learning and engagement (Pebriani, Heliawati, & Ardianto, 2022).
Satellite Data in Research
- Satellite Data in Monsoon Research: Satellite data, especially from the Indian Space Research Organization, has been pivotal in monsoon research. This method combines satellite and in-situ data, enhancing our understanding of monsoons (Editor Mausam & Desai, 2022).
Biopreservation Research
- Biopreservation in Food and Pharma: Research in saccharide-based biopreservation has gained traction due to its potential in the food and pharmaceutical industries. Studies on protein–saccharide–water systems provide insights into in vivo biopreservation processes, crucial for both industries (Giuffrida et al., 2011).
Hydrogen and Syngas Production
- Hydrogen and Syngas Production: The application of SAC technology for hydrogen and syngas production from various sources like hydrocarbons and biomass has been a significant research focus. This technology is recognized for its potential in energy-efficient production methods (Mujeebu, 2016).
Electrochemical Water Splitting
- Electrochemical Water Splitting: SACs have been identified as highly efficient for applications in water splitting, crucial for hydrogen production. The research emphasizes innovative synthetic strategies and a deeper understanding of the structure–activity relationship in SACs (Zhu, Shi, Feng, Du, & Lin, 2018).
Graphene-Based Metal SACs
- Graphene-Based Metal SACs: Studies focus on the stability and catalytic performance of graphene-based metal SACs. These SACs show promise in various chemical reactions due to their high selectivity and tunable activity, offering insights into the electronic structures and their relation to catalytic properties (Zhuo, Zhang, Liang, Yu, Xiao, & Li, 2020).
Antimicrobial and Healing Agents
- Antimicrobial and Healing Agents: Surface-active compounds (SACs) produced by microorganisms are being researched for their potential as antimicrobial, anti-inflammatory, and healing agents. These biomolecules are attractive for their biodegradability, low toxicity, and healing properties (Araujo, Monteiro, Silva, Alencar, Silva, Coelho, Pachêco, Silva, Silva, & Silva, 2022).
Scientific Advisory Committees
- Role of Scientific Advisory Committees: The effectiveness and design strategies of scientific advisory committees (SACs) have been the subject of research, aiming to enhance evidence-informed decision-making in various sectors (Groux, Hoffman, & Ottersen, 2018).
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c16-8-11-12(18)13(19)14(20)15(22-11)21-7-1-2-9-3-5-10(17)6-4-9/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNXMGXBAZQZDE-HHMSBIESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCOC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sachaliside | |
CAS RN |
132294-76-9 | |
Record name | Sachaliside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132294769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SACHALISIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WNF6LR591 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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